![molecular formula C9H7BrN2O2 B1509515 7-溴咪唑并[1,2-a]吡啶-3-羧酸甲酯 CAS No. 1313410-86-4](/img/structure/B1509515.png)
7-溴咪唑并[1,2-a]吡啶-3-羧酸甲酯
描述
“Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate” is used as a pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
Imidazo[1,2-a]pyridine analogues have been synthesized using various methods. For instance, a library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction . Another method involves the formation of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular formula of “Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate” is C9H7BrN2O2 . The InChI key is VFFFBWRUZMAHFS-UHFFFAOYSA-N .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Physical And Chemical Properties Analysis
“Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate” is a solid substance . It has a molecular weight of 255.07 .作用机制
实验室实验的优点和局限性
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields and purity. It has also been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the study of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate. One area of interest is the development of novel derivatives of the compound with improved pharmacological properties. Another direction is the investigation of the compound's potential use as a therapeutic agent for the treatment of various diseases, including cancer and diabetes. Furthermore, the mechanism of action of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate needs to be further elucidated to better understand its biological effects. Overall, the study of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate has the potential to contribute to the development of new drugs and therapies for various diseases.
科学研究应用
N-(吡啶-2-基)酰胺的合成
N-(吡啶-2-基)酰胺: 是由α-溴酮和2-氨基吡啶合成,其中“7-溴咪唑并[1,2-a]吡啶-3-羧酸甲酯”作为关键中间体 。这些酰胺具有重要的生物学和治疗价值,存在于许多具有不同药物应用的分子中。
抗癌药物的开发
这种化合物用于合成咪唑并吡啶衍生物,这些衍生物已显示出作为抗乳腺癌细胞的潜在抗癌药物 。咪唑并吡啶核心由于其广泛的药理活性而至关重要。
医药中间体
“7-溴咪唑并[1,2-a]吡啶-3-羧酸甲酯”被用作医药中间体 。它在各种药物化合物的开发中发挥作用,作为复杂化学合成的构建块。
材料科学应用
该化合物结构中的咪唑并吡啶部分,由于其结构特征,在材料科学中很有用 。它可以被掺入需要特定电子或物理性质的材料中。
化学发散合成
该化合物参与化学发散合成过程,在这种过程中,它可以在不同的反应条件下导致不同产物的形成 。这种多功能性对于创建多种化学实体非常重要。
生物学评价
在生物学研究中,对“7-溴咪唑并[1,2-a]吡啶-3-羧酸甲酯”衍生物的生物活性进行评估,包括它们作为潜在治疗剂的作用 。这种评估对于药物发现和开发过程至关重要。
安全和危害
The compound is labeled with the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITANCORDURZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736701 | |
| Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313410-86-4 | |
| Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


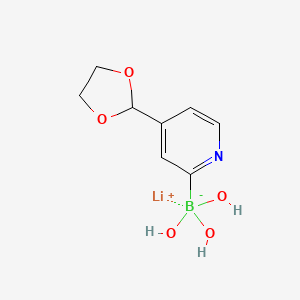


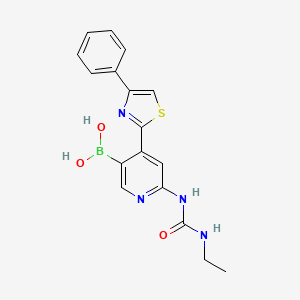
![Methyl 7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1509473.png)
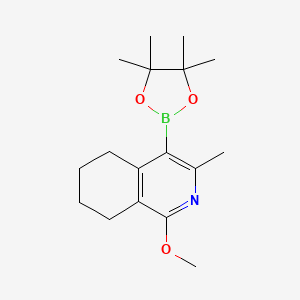

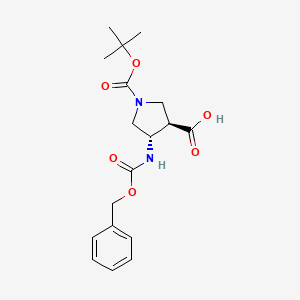

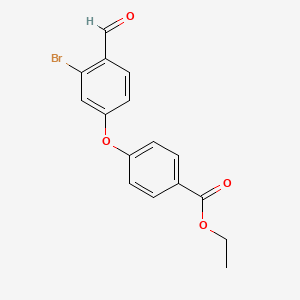
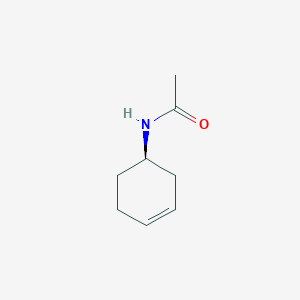
![6-(2-(Dimethoxymethyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1509504.png)
![1-[4-Amino-3-(methyloxy)phenyl]-4-piperidinone](/img/structure/B1509505.png)
